molecular formula C6H14ClNO B2457970 2-Ethylmorpholine hydrochloride CAS No. 1221722-35-5

2-Ethylmorpholine hydrochloride

Cat. No.: B2457970
CAS No.: 1221722-35-5
M. Wt: 151.63
InChI Key: XCQXIJLYGHPCNK-UHFFFAOYSA-N
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Description

2-Ethylmorpholine hydrochloride is a chemical compound with the molecular formula C6H14ClNO. It is a derivative of morpholine, featuring an ethyl group attached to the second carbon of the morpholine ring. This compound is commonly used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-ethylmorpholine hydrochloride typically involves the reaction of morpholine with ethyl halides under controlled conditions. One common method is the alkylation of morpholine with ethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The final product is purified through crystallization and filtration techniques to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: 2-Ethylmorpholine hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it back to morpholine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products Formed:

Scientific Research Applications

2-Ethylmorpholine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethylmorpholine hydrochloride involves its interaction with various molecular targets. In biochemical assays, it can act as a substrate or inhibitor, affecting enzyme activity and metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

    Morpholine: The parent compound, lacking the ethyl group.

    N-Methylmorpholine: A derivative with a methyl group instead of an ethyl group.

    N-Ethylmorpholine: Similar to 2-ethylmorpholine but with the ethyl group attached to the nitrogen atom.

Uniqueness: 2-Ethylmorpholine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where other morpholine derivatives may not be as effective .

Properties

IUPAC Name

2-ethylmorpholine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-2-6-5-7-3-4-8-6;/h6-7H,2-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCQXIJLYGHPCNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CNCCO1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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